An In-depth Technical Guide on the Synthesis and Chemical Characterization of Olaquindox
An In-depth Technical Guide on the Synthesis and Chemical Characterization of Olaquindox
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of olaquindox, a quinoxaline derivative formerly used as an antibacterial agent and growth promoter in veterinary medicine. Due to concerns over its potential toxicity, a thorough understanding of its synthesis and analytical characterization is crucial for regulatory monitoring, residue analysis, and further toxicological studies.
Synthesis of Olaquindox
The synthesis of olaquindox is a multi-step process commencing with the oxidation and cyclization of o-nitroaniline. While a detailed, publicly available, step-by-step protocol for the industrial synthesis of olaquindox is not readily found in the scientific literature, the general synthetic route involves the following key transformations:
-
Oxidative cyclization of o-nitroaniline: o-Nitroaniline is treated with an oxidizing agent, such as sodium hypochlorite, in the presence of a base. This reaction leads to the formation of a benzofuroxan intermediate.
-
Reaction with a β-keto ester: The benzofuroxan intermediate is then reacted with a β-keto ester, like ethyl acetoacetate. This step forms the quinoxaline ring system.
-
Amidation: The ester group on the quinoxaline ring is subsequently amidated by reaction with ethanolamine to yield the final product, olaquindox.
A detailed experimental protocol for a similar quinoxaline-1,4-dioxide derivative, 6(7)-sulfonamido-substituted quinoxaline 1,4-dioxide, provides insights into the potential reaction conditions. In this synthesis, the oxidative cyclization of the corresponding o-nitroaniline is performed using sodium hypochlorite in the presence of potassium hydroxide in dimethylformamide (DMF) at low temperatures (0-5 °C)[1].
Experimental Protocol for a Related Quinoxaline-1,4-Dioxide
The following protocol for the synthesis of 5-sulfonamidobenzofuroxan, a key intermediate for a related compound, illustrates the general conditions that could be adapted for olaquindox synthesis.
| Step | Reagent/Solvent | Conditions | Purpose |
| 1 | 4-amino-3-nitrosulfonamide, DMF | 0-5 °C | Dissolution of the starting material. |
| 2 | Sodium hypochlorite, aq. KOH | Dropwise addition at 0-5 °C, stir for 30 min | Oxidative cyclization to form the benzofuroxan ring. |
| 3 | Water | Addition to the reaction mixture | Precipitation of the product. |
| 4 | Filtration, washing, and drying | Standard laboratory procedures | Isolation and purification of the intermediate. |
Note: This protocol is for a related compound and would require optimization for the synthesis of olaquindox.
Chemical Characterization of Olaquindox
The chemical characterization of olaquindox is essential for its identification, purity assessment, and quantification in various matrices. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for Desoxy Mequindox [2]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J, Hz) |
| 2.87 | s | 3H | COCH₃ | - |
| 3.00 | s | 3H | CH₃ | - |
| 7.77-7.88 | m | 2H | H6, H7 | - |
| 8.06 | d | 1H | H5 | 7.6 |
| 8.14 | d | 1H | H8 | 7.2 |
2.1.2. Infrared (IR) Spectroscopy
Detailed IR spectral data with peak assignments for olaquindox are not publicly available. However, based on its chemical structure, the following characteristic absorption bands can be expected.
Table 2: Predicted FT-IR Absorption Bands for Olaquindox
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Hydroxyl group |
| 3400-3250 (medium) | N-H stretch | Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| 1700-1630 | C=O stretch | Amide (Amide I band) |
| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |
| ~1300 | N=O stretch | N-oxide |
| 1320-1000 | C-O stretch | Alcohol |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and structural elucidation of olaquindox and its metabolites. The fragmentation pattern provides valuable information about the molecule's structure.
Table 3: Mass Spectrometry Fragmentation Data for Olaquindox and its Metabolites [3][4]
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragmentation |
| Olaquindox | 264.1 | 247.1, 233.1, 217.1, 188.1 | Loss of OH from N-oxide, loss of CH₂OH, loss of CONHCH₂CH₂OH |
| Desoxyolaquindox (DOLQ) | 232 | 145, 143 | - |
| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | 189.1 | 171.1, 143.1 | Loss of H₂O, loss of CO |
| Quinoxaline-2-carboxylic acid (QCA) | 175.1 | 129.1 | Loss of COOH |
Chromatographic Characterization
High-performance liquid chromatography (HPLC) is the primary technique for the separation and quantification of olaquindox in various samples.
Table 4: HPLC Methods for the Analysis of Olaquindox
| Stationary Phase | Mobile Phase | Detection | Sample Matrix | Reference |
| C18 | Methanol/Water | UV | Animal Tissues | [5] |
| C18 | Acetonitrile/Water with Formic Acid | MS/MS | Animal Tissues | [4] |
2.2.1. Experimental Protocol for HPLC-UV Analysis
The following is a general protocol for the analysis of olaquindox and its metabolites in animal tissues by HPLC-UV[5].
-
Sample Preparation:
-
Homogenize tissue samples.
-
Extract with a suitable organic solvent (e.g., acetonitrile).
-
Perform solid-phase extraction (SPE) for cleanup using a cartridge like Oasis HLB.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a specified wavelength (e.g., 254 nm).
-
Injection Volume: 20-40 µL.
-
Signaling Pathway and Mechanism of Action
Recent studies have elucidated the molecular mechanisms underlying the toxicity of olaquindox, particularly its ability to induce apoptosis (programmed cell death). The primary pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of stress-activated protein kinase pathways.
ROS-Mediated JNK/p38 MAPK Signaling Pathway
Exposure of cells to olaquindox leads to an increase in intracellular ROS[6]. These ROS act as upstream signaling molecules that trigger the phosphorylation and activation of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (p38 MAPK)[6]. The activation of these pathways ultimately leads to the execution of the apoptotic program. Interestingly, inhibition of JNK and p38 MAPK has been shown to potentiate olaquindox-induced apoptosis, suggesting a complex regulatory role of these kinases[6].
Olaquindox-induced apoptotic signaling pathway.
Conclusion
This technical guide has summarized the available information on the synthesis and chemical characterization of olaquindox. While the general synthetic pathway is understood, a detailed experimental protocol remains elusive in the public domain. The analytical characterization of olaquindox is well-established, with HPLC and LC-MS/MS being the methods of choice for its detection and quantification. The toxicological effects of olaquindox are mediated, at least in part, through the induction of ROS and the activation of the JNK and p38 MAPK signaling pathways, leading to apoptosis. This information is vital for researchers and professionals involved in drug development, food safety, and toxicology. Further research is warranted to fully elucidate the synthesis details and to expand the library of spectral data for this compound.
References
- 1. TCS2 Increases Olaquindox-Induced Apoptosis by Upregulation of ROS Production and Downregulation of Autophagy in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olaquindox-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. Frontiers | Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 6. Olaquindox-induced apoptosis is suppressed through p38 MAPK and ROS-mediated JNK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
